![molecular formula C15H20N2O B14545514 N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-17-3](/img/structure/B14545514.png)
N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound that features a piperidine ring, an indene moiety, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the indene and piperidine precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through cyclization reactions involving aromatic compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Hydroxylamine Group: This step involves the reaction of the intermediate compound with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidine-based drugs.
Indene Derivatives: Compounds containing the indene moiety, such as indene-based polymers and pharmaceuticals.
Hydroxylamine Derivatives: Compounds with hydroxylamine groups, used in various chemical and biological applications.
Uniqueness
N-[1-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
61957-17-3 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-(3-methyl-3-piperidin-1-yl-1H-inden-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c1-15(17-9-5-2-6-10-17)13-8-4-3-7-12(13)11-14(15)16-18/h3-4,7-8,18H,2,5-6,9-11H2,1H3 |
InChI Key |
PBTMACVRWGYGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NO)CC2=CC=CC=C21)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,3-Tetrachloro-4-[(2,4,4,4-tetrachlorobutyl)sulfanyl]butane](/img/structure/B14545437.png)
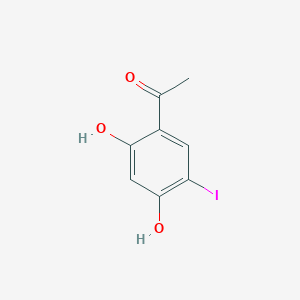
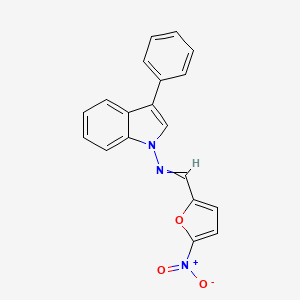

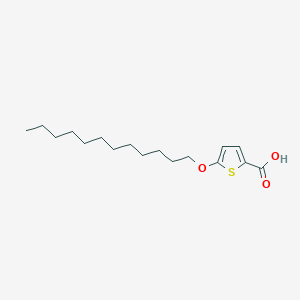
![methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate](/img/structure/B14545473.png)
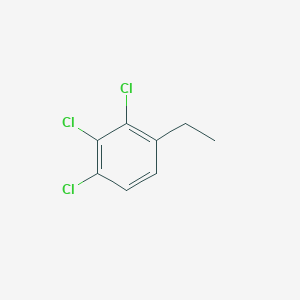
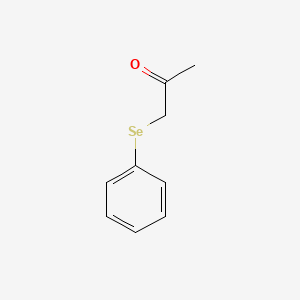
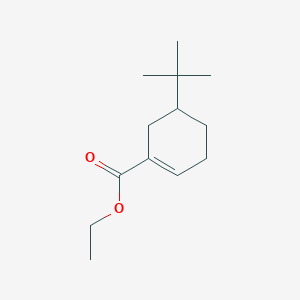
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
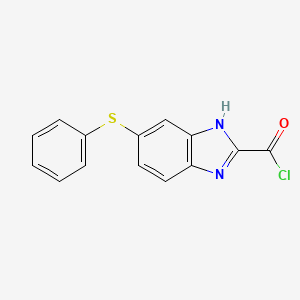
![4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile](/img/structure/B14545511.png)
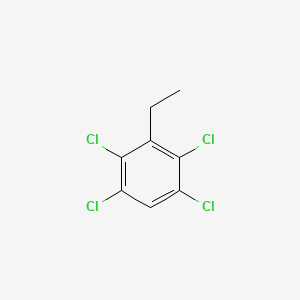
![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
